REACTION_CXSMILES
|
S(OC)(O[CH3:5])(=O)=O.[CH:8]1[C:13]([OH:14])=[CH:12][C:11]2[O:15][C:16]3[C:22](=[N:23][C:10]=2[CH:9]=1)[CH:21]=[CH:20][C:18](=[O:19])[CH:17]=3.C(=O)([O-])[O-].[K+].[K+].O>COCCOCCN(CCOCCOC)CCOCCOC.O1CCOCC1>[CH3:5][O:14][C:13]1[CH:8]=[CH:9][C:10]2[N:23]=[C:22]3[C:16]([O:15][C:11]=2[CH:12]=1)=[CH:17][C:18](=[O:19])[CH:20]=[CH:21]3 |f:2.3.4|
|
Name
|
|
Quantity
|
12.1 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(OC)OC
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
C1=CC2=C(C=C1O)OC3=CC(=O)C=CC3=N2
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
COCCOCCN(CCOCCOC)CCOCCOC
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
150 mL
|
Type
|
reactant
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was subsequently stirred at 100° for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
FILTRATION
|
Details
|
The solid was filtered off
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over phosphorus pentoxide
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC2=C(C=C1)N=C3C=CC(=O)C=C3O2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 11.5 g | |
YIELD: PERCENTYIELD | 59.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |